molecular formula C15H19NO3 B2970825 2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 312757-04-3

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No.: B2970825
CAS No.: 312757-04-3
M. Wt: 261.321
InChI Key: RASUCJZQQDCYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a carbamoyl group (CONH-) at the C2 position and a 4-methylphenyl substituent. Its molecular formula is C₁₅H₁₇NO₃, with a molecular weight of 259.3 g/mol. The compound’s structure combines a lipophilic cyclohexane ring with polar functional groups, enabling diverse intermolecular interactions.

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h6-9,12-13H,2-5H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASUCJZQQDCYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural variations among analogs lie in the substituents on the phenyl ring, which significantly influence molecular weight, polarity, and electronic properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Notable Properties
2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid C₁₅H₁₇NO₃ 259.3 4-methylphenyl Moderate lipophilicity (XlogP ~2–3); potential for metal coordination
2-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid C₂₀H₂₀ClNO₄ 373.8 4-chlorophenoxy Enhanced electron-withdrawing effects due to Cl; higher molecular weight
2-{[4-(Diethylamino)phenyl]carbamoyl}cyclohexane-1-carboxylic acid C₁₈H₂₄N₂O₃ 316.4 4-diethylamino Basic amino group improves solubility in acidic media
2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid C₁₄H₁₆BrNO₃ 326.2 4-bromophenyl Bromine enhances halogen bonding; useful in crystallography
2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid C₁₇H₂₄N₂O₅S 368.5 4-isopropylsulfamoyl Sulfonamide group increases hydrogen-bonding capacity
2-[(3-Acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid C₁₆H₁₉NO₄ 289.3 3-acetylphenyl Meta-substitution alters spatial orientation; acetyl group introduces electron-withdrawing effects

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenoxy (Cl) and 4-bromophenyl (Br) substituents (Table 1) increase electrophilicity, enhancing reactivity in substitution reactions . The 3-acetylphenyl group introduces a meta-substituted EWG, reducing electron density at the carbamoyl nitrogen compared to para-substituted analogs .
  • Electron-Donating Groups (EDGs): The 4-diethylamino group is a strong EDG, increasing solubility in acidic environments via protonation .
  • Steric Effects: Bulkier substituents like isopropylsulfamoyl and diethylamino may hinder molecular packing or binding to biological targets .

Physicochemical Properties

  • Lipophilicity: The target compound’s 4-methylphenyl group balances lipophilicity (XlogP ~2–3), whereas sulfonamide and diethylamino analogs exhibit higher polarity .
  • Hydrogen Bonding: Sulfonamide and carbamoyl groups act as hydrogen-bond donors/acceptors, critical for crystal packing and biological interactions .

Biological Activity

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid, a compound characterized by its unique structural features, has garnered attention in scientific research for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C15H19NO3C_{15}H_{19}NO_3. The structure consists of a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a para-methylphenyl moiety. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary research suggests that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of specific tumor cells, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro. It may inhibit the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6), suggesting a role in managing inflammatory diseases.
  • Antimicrobial Properties : Some studies have explored the antimicrobial effects of this compound against various pathogens. Its efficacy against bacterial strains indicates potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Study : A study conducted on human cancer cell lines demonstrated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) lower than that of conventional chemotherapeutic agents, indicating promising antitumor properties .
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in swelling and inflammatory markers compared to control groups .
  • Antimicrobial Testing : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as an alternative treatment for bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 < standard chemotherapeutics
Anti-inflammatoryReduced TNF-α levels in animal models
AntimicrobialInhibition of Gram-positive bacterial growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.